molecular formula C22H18FN3O3S B2458223 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034371-81-6

3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B2458223
M. Wt: 423.46
InChI Key: ULIZRRYPYUTGPQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzo[b]thiophene, a piperidine ring, and a quinazoline moiety . Benzo[b]thiophene is an aromatic organic compound and is a constituent of petroleum-related deposits . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Quinazoline is a class of organic compounds with the formula C8H6N2 which are derivatives of the heterocyclic compound quinazoline .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[b]thiophene and quinazoline moieties are aromatic and planar, while the piperidine ring is not aromatic and can adopt a chair conformation . The exact structure would depend on the specific locations of these moieties within the molecule .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, it could pose a dust hazard. If it’s volatile, it could pose an inhalation hazard. It’s also important to consider potential hazards associated with its synthesis, such as the use of hazardous reagents .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For instance, it could be evaluated for pharmaceutical activity given the presence of moieties common in drugs . Additionally, studies could be conducted to understand its reactivity and stability .

properties

IUPAC Name

3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-14-5-6-17-16(12-14)20(27)26(22(29)24-17)15-7-9-25(10-8-15)21(28)19-11-13-3-1-2-4-18(13)30-19/h1-6,11-12,15H,7-10H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIZRRYPYUTGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

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